Cas no 88508-45-6 (5-amino-2-methoxy-N-methylbenzene-1-sulfonamide)

5-amino-2-methoxy-N-methylbenzene-1-sulfonamide is a versatile organic compound with significant applications in pharmaceutical and agrochemical industries. It features a sulfonamide group and a methoxy substituent, which contribute to its unique chemical properties. This compound exhibits high purity and stability, making it ideal for synthesis of various pharmaceutical intermediates. Its structural complexity allows for diverse chemical transformations, enhancing its utility in drug discovery and development.
5-amino-2-methoxy-N-methylbenzene-1-sulfonamide structure
88508-45-6 structure
Product Name:5-amino-2-methoxy-N-methylbenzene-1-sulfonamide
CAS No:88508-45-6
MF:C8H12N2O3S
MW:216.257480621338
CID:1925527
PubChem ID:20258358
Update Time:2025-07-23

5-amino-2-methoxy-N-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 5-amino-2-methoxy-N-methyl-
    • 5-AMINO-2-METHOXY-N-METHYLBENZENESULFONAMIDE
    • AKOS008115901
    • Z359330704
    • SCHEMBL10641260
    • 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide
    • CHEMBL4986425
    • 88508-45-6
    • EN300-69323
    • DTXSID601256444
    • G21666
    • Inchi: 1S/C8H12N2O3S/c1-10-14(11,12)8-5-6(9)3-4-7(8)13-2/h3-5,10H,9H2,1-2H3
    • InChI Key: WZSFMXDMYNMCHE-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CC=1OC)N)(NC)(=O)=O

Computed Properties

  • Exact Mass: 216.05686342Da
  • Monoisotopic Mass: 216.05686342Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 89.8Ų

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Additional information on 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Introduction to 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS No. 88508-45-6)

5-amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS No. 88508-45-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, including an amino group, a methoxy group, and a sulfonamide moiety, exhibits a range of potential biological activities that make it a subject of intense study. The sulfonamide functional group, in particular, is well-known for its role in drug design due to its ability to interact with biological targets such as enzymes and receptors, thereby modulating various physiological processes.

The synthesis and characterization of 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide involve sophisticated chemical methodologies that require precise control over reaction conditions and reagent selection. The presence of multiple reactive sites in the molecule allows for diverse functionalization strategies, making it a versatile scaffold for the development of novel therapeutic agents. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, which has facilitated its exploration in various pharmacological assays.

One of the most compelling aspects of 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide is its potential application in the treatment of inflammatory and infectious diseases. The sulfonamide moiety is known to possess antimicrobial properties, while the amino and methoxy groups can be further modified to enhance binding affinity to specific biological targets. In recent years, there has been a surge in research focused on identifying new sulfonamide derivatives with improved pharmacokinetic profiles and reduced side effects. 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide has emerged as a promising candidate in this context, with preliminary studies suggesting its efficacy against certain bacterial strains.

The structural motif of 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide also makes it an attractive candidate for developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies that minimize off-target effects. The combination of an amino group, a methoxy group, and a sulfonamide moiety in 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide provides multiple opportunities for interaction with kinase active sites, making it a valuable scaffold for further derivatization.

In addition to its pharmacological potential, 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide has shown promise in material science applications. The presence of polar functional groups such as the sulfonamide and amino groups enhances the solubility and reactivity of the compound, making it suitable for use in polymer synthesis and surface modification techniques. Researchers have explored its incorporation into polymeric matrices to develop materials with enhanced biocompatibility and mechanical properties. These findings highlight the broad utility of 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide beyond traditional pharmaceutical applications.

The chemical properties of 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide also make it an interesting subject for computational studies. Advanced computational methods such as molecular dynamics simulations and quantum mechanics calculations have been employed to elucidate its interactions with biological targets at an atomic level. These studies have provided valuable insights into the binding mechanisms and have guided the design of more potent derivatives. The integration of computational chemistry with experimental approaches has accelerated the discovery process, enabling researchers to rapidly screen large libraries of compounds for potential therapeutic activity.

Recent clinical trials have begun to explore the therapeutic potential of sulfonamide derivatives like 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide in treating chronic inflammatory disorders. The compound's ability to modulate inflammatory pathways has been observed in preclinical models, suggesting its potential as an anti-inflammatory agent. Furthermore, its structural similarity to known anti-inflammatory drugs may facilitate faster translation from preclinical to clinical settings. These developments underscore the importance of continued research into this class of compounds.

The environmental impact of synthesizing and utilizing 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide is another critical consideration. Modern synthetic protocols emphasize green chemistry principles, aiming to minimize waste generation and reduce hazardous byproducts. Researchers have developed more sustainable methods for producing this compound, incorporating renewable feedstocks and catalytic processes that enhance efficiency while reducing environmental footprint. Such efforts align with global initiatives to promote sustainable pharmaceutical manufacturing practices.

In conclusion,5-amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS No. 88508-45-6) is a multifaceted compound with significant potential across multiple domains including pharmaceuticals, materials science, and computational chemistry. Its unique structural features offer opportunities for developing novel therapeutic agents targeting various diseases, while its chemical properties make it suitable for advanced material applications. Ongoing research continues to uncover new applications and refine synthetic methodologies, ensuring that this compound remains at the forefront of scientific exploration.

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